molecular formula C16H18N2O2S B12307170 Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate

Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate

Cat. No.: B12307170
M. Wt: 302.4 g/mol
InChI Key: OKGVCIXPBYCNBH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .

Scientific Research Applications

Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Ethyl 4-(4-(pyrrolidin-1-yl)phenyl)thiazole-2-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

ethyl 4-(4-pyrrolidin-1-ylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C16H18N2O2S/c1-2-20-16(19)15-17-14(11-21-15)12-5-7-13(8-6-12)18-9-3-4-10-18/h5-8,11H,2-4,9-10H2,1H3

InChI Key

OKGVCIXPBYCNBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)N3CCCC3

Origin of Product

United States

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